molecular formula C7H11N3 B1606292 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine CAS No. 72748-85-7

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

Cat. No. B1606292
CAS RN: 72748-85-7
M. Wt: 137.18 g/mol
InChI Key: XPJLVDOGXOROPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the alkene functionalized 2-aminobenzimidazole ring found in terrazoanthine natural products was synthesized in 3 steps from 1,2-epoxy-4-vinylcyclohexane via epoxide ring opening with toluenesulphonamide yielding 2 regioisomeric, separable amino alcohols .

Scientific Research Applications

Antidiabetic Applications

Benzimidazole analogs, including 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine, have been found to be potent inhibitors of various enzymes involved in diabetes . They have been used in the development of antidiabetic drugs .

Anticancer Applications

Benzimidazole compounds have shown potential in cancer treatment. They have been used in the development of antitumor agents . Their unique structure allows them to interact with cancer cells in a way that can inhibit growth or induce cell death .

Antimicrobial Applications

These compounds have also been used in the development of antimicrobial drugs . Their ability to inhibit certain enzymes makes them effective against a variety of microbial pathogens.

Antiparasitic Applications

Benzimidazole compounds have been used in the development of antiparasitic drugs . They have been found to be effective against a variety of parasites, making them useful in the treatment of various parasitic infections .

Analgesic Applications

Benzimidazole compounds have been used in the development of analgesic drugs . They have been found to have pain-relieving properties, making them useful in the treatment of various types of pain .

Neurological Applications

Benzimidazole compounds have been used in the development of drugs for the treatment of various neurological conditions . Their unique structure allows them to interact with certain receptors in the brain, which can help in the treatment of conditions like schizophrenia .

Endocrinological Applications

Benzimidazole compounds have been used in the development of endocrinological drugs . They have been found to be effective in the treatment of various endocrine disorders.

Ophthalmological Applications

Benzimidazole compounds have been used in the development of ophthalmological drugs . They have been found to be effective in the treatment of various eye conditions.

Mechanism of Action

Target of Action

Imidazole-containing compounds, which this compound is a part of, are known to interact with a broad range of targets due to their versatile chemical and biological properties .

Mode of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with their targets can vary significantly depending on the specific derivative and target.

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Given the broad range of activities exhibited by imidazole derivatives, the effects can vary significantly depending on the specific derivative and target .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature . This suggests that exposure to certain environmental conditions could potentially affect its stability and efficacy.

properties

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJLVDOGXOROPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993556
Record name 4,5,6,7-Tetrahydro-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

CAS RN

72748-85-7
Record name 1H-Benzimidazol-5-amine, 4,5,6,7-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072748857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7-Tetrahydro-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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